molecular formula C11H15ClN2O3 B1477060 5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097954-42-0

5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1477060
CAS No.: 2097954-42-0
M. Wt: 258.7 g/mol
InChI Key: NVUDICXWGNSWKM-UHFFFAOYSA-N
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Description

5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, and electrophiles like alkyl halides or acyl chlorides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Lacks the chloropropanoyl group, resulting in different chemical and biological properties.

    5-(2-bromopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione:

    5-(2-fluoropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Contains a fluorine atom, which may enhance certain properties such as stability or bioactivity.

Uniqueness

The presence of the chloropropanoyl group in 5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione imparts unique chemical and biological properties, making it distinct from its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to novel applications and discoveries.

Properties

IUPAC Name

5-(2-chloropropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c1-6(12)9(15)14-4-3-7-8(5-14)11(17)13(2)10(7)16/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUDICXWGNSWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2C(C1)C(=O)N(C2=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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